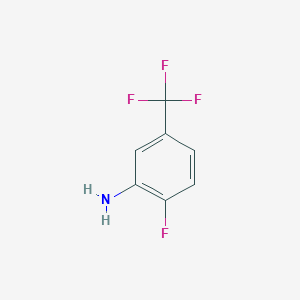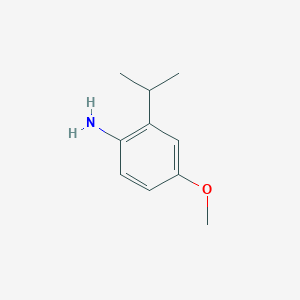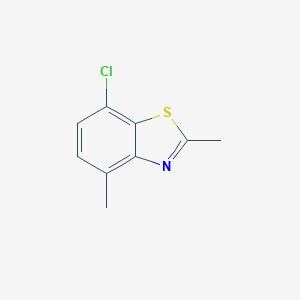
7-Chloro-2,4-dimethyl-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2,4-dimethyl-1,3-benzothiazole (CDB) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the benzothiazole family, which is known for its diverse biological activities.
科学的研究の応用
7-Chloro-2,4-dimethyl-1,3-benzothiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, 7-Chloro-2,4-dimethyl-1,3-benzothiazole has shown promising results as an anticancer agent. It has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. 7-Chloro-2,4-dimethyl-1,3-benzothiazole has also shown potential as an antimicrobial agent, with studies reporting its activity against various bacterial and fungal strains. In addition, 7-Chloro-2,4-dimethyl-1,3-benzothiazole has been studied for its potential use as a fluorescent probe in bioimaging.
作用機序
The exact mechanism of action of 7-Chloro-2,4-dimethyl-1,3-benzothiazole is not fully understood. However, studies have suggested that 7-Chloro-2,4-dimethyl-1,3-benzothiazole exerts its biological activities by interacting with various cellular targets. In cancer cells, 7-Chloro-2,4-dimethyl-1,3-benzothiazole has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 7-Chloro-2,4-dimethyl-1,3-benzothiazole has also been shown to induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells. In microbial cells, 7-Chloro-2,4-dimethyl-1,3-benzothiazole has been reported to disrupt the integrity of the cell membrane, leading to cell death.
生化学的および生理学的効果
7-Chloro-2,4-dimethyl-1,3-benzothiazole has been shown to have various biochemical and physiological effects. In cancer cells, 7-Chloro-2,4-dimethyl-1,3-benzothiazole has been reported to induce cell cycle arrest, inhibit migration and invasion, and modulate the expression of various genes involved in cancer progression. In microbial cells, 7-Chloro-2,4-dimethyl-1,3-benzothiazole has been reported to disrupt the membrane potential and inhibit the synthesis of DNA, RNA, and proteins. In addition, 7-Chloro-2,4-dimethyl-1,3-benzothiazole has been shown to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
7-Chloro-2,4-dimethyl-1,3-benzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 7-Chloro-2,4-dimethyl-1,3-benzothiazole is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, 7-Chloro-2,4-dimethyl-1,3-benzothiazole has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous environments. In addition, 7-Chloro-2,4-dimethyl-1,3-benzothiazole has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several future directions for research on 7-Chloro-2,4-dimethyl-1,3-benzothiazole. In medicinal chemistry, further studies are needed to explore the potential of 7-Chloro-2,4-dimethyl-1,3-benzothiazole as an anticancer and antimicrobial agent. In addition, the development of new synthetic methods for 7-Chloro-2,4-dimethyl-1,3-benzothiazole and its derivatives could lead to the discovery of novel compounds with improved biological activities. Further studies are also needed to investigate the potential of 7-Chloro-2,4-dimethyl-1,3-benzothiazole as a fluorescent probe in bioimaging. Finally, in vivo studies are needed to evaluate the safety and efficacy of 7-Chloro-2,4-dimethyl-1,3-benzothiazole in animal models.
Conclusion
In conclusion, 7-Chloro-2,4-dimethyl-1,3-benzothiazole is a heterocyclic compound that has shown promising results in scientific research. It has potential applications in medicinal chemistry, bioimaging, and other fields. Further studies are needed to fully understand the mechanism of action and potential applications of 7-Chloro-2,4-dimethyl-1,3-benzothiazole.
合成法
7-Chloro-2,4-dimethyl-1,3-benzothiazole can be synthesized through a multistep process starting from 2-amino-4-chloro-5-methylthiazole. The first step involves the reaction of the amine group with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with phosphorus pentachloride to form the corresponding chloro derivative. The final step involves the reaction of the chloro derivative with sodium methoxide to form 7-Chloro-2,4-dimethyl-1,3-benzothiazole.
特性
CAS番号 |
113571-09-8 |
|---|---|
製品名 |
7-Chloro-2,4-dimethyl-1,3-benzothiazole |
分子式 |
C9H8ClNS |
分子量 |
197.69 g/mol |
IUPAC名 |
7-chloro-2,4-dimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-5-3-4-7(10)9-8(5)11-6(2)12-9/h3-4H,1-2H3 |
InChIキー |
GMMMPBJYRWSSHH-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)C |
正規SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)C |
同義語 |
Benzothiazole, 7-chloro-2,4-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



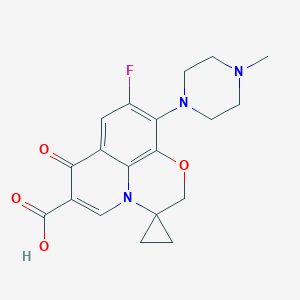
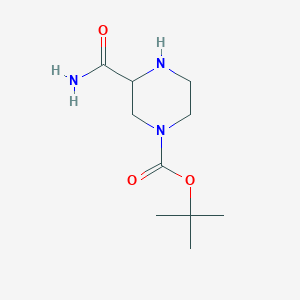
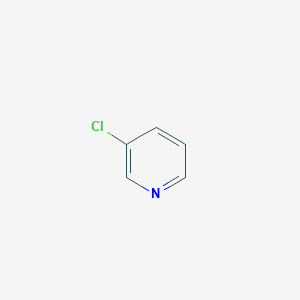
![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)
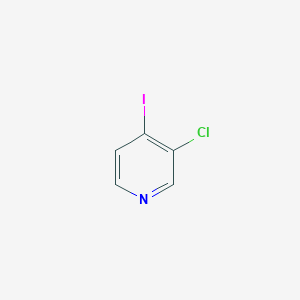
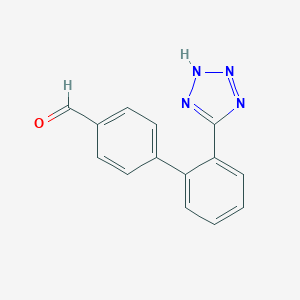


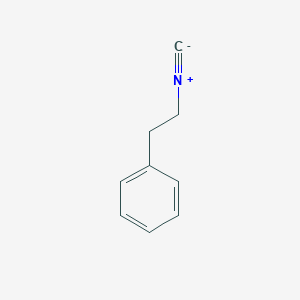
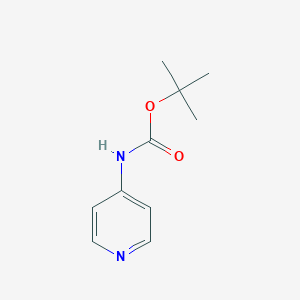
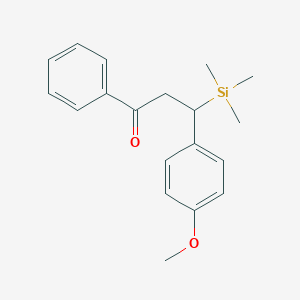
![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)
